An In-depth Technical Guide to (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98462-58-9)
An In-depth Technical Guide to (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98462-58-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chiral amino alcohol, (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies.
Introduction: A Versatile Chiral Auxiliary and Ligand
(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol, a C2-symmetric chiral 1,2-amino alcohol, has emerged as a valuable asset in the field of asymmetric synthesis. Its rigid cyclohexane backbone, coupled with the stereochemically defined amino and hydroxyl groups, and the bulky phenylethyl substituent, provides a well-defined chiral environment. This unique architecture makes it a highly effective chiral auxiliary and a precursor to a variety of chiral ligands for asymmetric catalysis. Its applications span from the synthesis of enantiomerically pure alcohols to its role as an intermediate in the development of pharmaceutical compounds.[1][2] This guide will delve into the synthesis, properties, and key applications of this important molecule.
Synthesis and Characterization
The enantiomerically pure form of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is paramount for its successful application in asymmetric synthesis. The synthetic strategy, therefore, focuses on establishing the three contiguous stereocenters with high fidelity. A common and effective approach involves a convergent synthesis, starting with the preparation of enantiopure (1R,2R)-2-aminocyclohexanol, followed by the introduction of the (R)-1-phenylethyl group.
Synthesis of the (1R,2R)-2-Aminocyclohexanol Precursor
The synthesis of the chiral aminocyclohexanol backbone is a critical first step. While several methods exist for the preparation of trans-2-aminocyclohexanol, achieving high enantiopurity often relies on the resolution of a racemic mixture.
Key Experimental Protocol: Resolution of (±)-trans-2-Aminocyclohexanol
This protocol is adapted from a well-established method for the resolution of racemic 2-aminocyclohexanol derivatives.[1][3] The causality behind this choice lies in its efficiency and the commercial availability of both enantiomers of the resolving agent, mandelic acid, allowing for the isolation of both enantiomers of the aminocyclohexanol.
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Step 1: Formation of the Diastereomeric Salt with (R)-Mandelic Acid.
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(±)-trans-2-Aminocyclohexanol is dissolved in a suitable solvent, such as ethanol.
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An equimolar amount of (R)-mandelic acid is added to the solution.
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The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of (1R,2R)-2-aminocyclohexanol with (R)-mandelic acid will preferentially crystallize due to differences in lattice energy.
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The crystals are collected by filtration.
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Step 2: Liberation of the Enantiopure Amine.
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The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free amine.
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The (1R,2R)-2-aminocyclohexanol is then extracted into an organic solvent and purified.
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Step 3: Isolation of the Other Enantiomer (Optional).
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The mother liquor from the first crystallization, now enriched in (1S,2S)-2-aminocyclohexanol, can be treated with (S)-mandelic acid to precipitate the other diastereomeric salt, allowing for the recovery of the second enantiomer.
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Diagram of the Resolution Process:
Caption: Resolution of racemic trans-2-aminocyclohexanol.
Reductive Amination to Yield the Final Product
With the enantiopure (1R,2R)-2-aminocyclohexanol in hand, the final step is the introduction of the (R)-1-phenylethyl group via reductive amination. This is a robust and widely used transformation in organic synthesis.[4]
Key Experimental Protocol: Synthesis of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol
This protocol is based on established procedures for reductive amination.[4][5] The choice of a one-pot procedure is for operational simplicity and efficiency.
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Step 1: Imine Formation.
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(1R,2R)-2-aminocyclohexanol is dissolved in a suitable solvent, such as methanol or dichloromethane.
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An equimolar amount of acetophenone is added. The reaction can be gently heated to facilitate the formation of the imine intermediate, with removal of the water formed.
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Step 2: In-situ Reduction.
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A reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The hydride selectively reduces the C=N bond of the imine to the corresponding amine.
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The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
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Step 3: Work-up and Purification.
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The reaction is quenched, typically with water or a mild acid.
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The product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography or recrystallization to yield pure (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol.
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Diagram of the Reductive Amination Workflow:
Caption: Synthesis via reductive amination.
Physicochemical and Spectroscopic Properties
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98462-58-9 | |
| Molecular Formula | C₁₄H₂₁NO | |
| Molecular Weight | 219.33 g/mol | |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [6] |
Spectroscopic Characterization:
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¹H NMR: The spectrum would be complex due to the number of protons in different chemical environments. Key signals would include:
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Aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm).
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A quartet for the methine proton of the phenylethyl group.
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A doublet for the methyl group of the phenylethyl group.
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Multiplets for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups would appear as distinct multiplets, with their chemical shifts and coupling constants being indicative of the trans stereochemistry.
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A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
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¹³C NMR: The spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. Key signals would include:
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Signals for the aromatic carbons.
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Signals for the carbons of the cyclohexane ring.
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A signal for the methine carbon of the phenylethyl group.
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A signal for the methyl carbon of the phenylethyl group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Applications in Asymmetric Catalysis
The primary utility of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol lies in its role as a chiral ligand in asymmetric catalysis, particularly in the transfer hydrogenation of ketones.[2][10]
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][10] The reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid/triethylamine).
Mechanism of Action:
The (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol ligand coordinates to a metal center (commonly Ruthenium or Iridium) to form a chiral catalyst. The mechanism generally involves a metal-hydride intermediate. The chirality of the ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. The bifunctional nature of the amino alcohol can play a crucial role, with the amino group coordinating to the metal and the hydroxyl group potentially participating in hydrogen bonding to orient the substrate in the transition state.
Diagram of the Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Caption: Generalized catalytic cycle for ATH of ketones.
Performance and Scope:
Ligands derived from 2-aminocyclohexanol have been shown to be effective in the ATH of a variety of aryl ketones, affording the corresponding chiral alcohols with high enantiomeric excess (up to 96% ee).[1] The specific performance of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol would depend on the specific ketone substrate and the reaction conditions employed.
Table 2: Representative Results for ATH using 2-Aminocyclohexanol-derived Ligands
| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | 1-Phenylethanol | High | [1] |
| Substituted Acetophenones | Substituted 1-Phenylethanols | Up to 96% | [1] |
Note: Specific data for the title compound was not found in the initial searches, this table reflects the potential based on closely related structures.
Role in Drug Development
Chiral amino alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.[11][12] The diastereomer, (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, has been noted as a drug intermediate. While specific drug development pathways involving the title compound were not identified in the initial literature search, its structural features suggest its potential as a building block for the synthesis of complex chiral molecules with therapeutic applications.
Conclusion and Future Outlook
(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a valuable chiral molecule with significant potential in asymmetric synthesis. Its synthesis, based on the resolution of a racemic precursor followed by reductive amination, is a practical and scalable approach. Its primary application as a ligand in asymmetric transfer hydrogenation demonstrates its ability to induce high levels of enantioselectivity in the synthesis of chiral alcohols.
Future research in this area could focus on:
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Expanding the Catalytic Scope: Exploring the use of this ligand in a broader range of asymmetric transformations.
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Mechanistic Elucidation: Detailed mechanistic studies to better understand the factors governing the stereochemical outcome of the catalyzed reactions.
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Drug Discovery: Utilizing this chiral scaffold for the synthesis of novel drug candidates.
This in-depth guide provides a solid foundation for researchers and scientists to understand and effectively utilize (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in their synthetic endeavors.
References
- Han, M.L., Hub, X.P., Huang, J.D., Chen, L.G. and Zheng, Z. (2011) New Chiral Amino Alcohol Ligands Derived from 1-Phenylethylamine for Efficient Ru-Catalyzed Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 22, 222-225.
- Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of organic chemistry, 71(6), 2320–2331.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.
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PubChem. (1R,2R)-2-Aminocyclohexanol. Available at: [Link]
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- Hertweck, C. (2009). The biosynthetic logic of polyketide diversity.
- Wu, J., & Chan, A. S. C. (2007). Asymmetric hydrogenation of prochiral ketones. In Asymmetric Catalysis on Industrial Scale (pp. 235-267). Wiley-VCH Verlag GmbH & Co. KGaA.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-875.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
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MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Available at: [Link]
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A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Available at: [Link]
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Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Available at: [Link]
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